

"2-Methoxypent-4-enoic acid" physical and chemical properties

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Compound of Interest

Compound Name: 2-Methoxypent-4-enoic acid

Cat. No.: B15298259

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An In-depth Technical Guide to 2-Methoxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypent-4-enoic acid, a derivative of pentenoic acid, is a small molecule with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of experimental data in public databases, this document primarily relies on computationally predicted properties and draws comparisons with structurally similar compounds. The guide highlights the current knowledge gaps and underscores the necessity for empirical validation of the presented data.

Chemical Identity and Structure

2-Methoxypent-4-enoic acid is characterized by a five-carbon chain containing a carboxylic acid group, a methoxy group at the alpha-position (carbon 2), and a terminal double bond between carbons 4 and 5.

Identifier	Value
IUPAC Name	2-methoxypent-4-enoic acid
CAS Number	351207-76-6
PubChem CID	12007292
Molecular Formula	C ₆ H ₁₀ O ₃
Molecular Weight	130.14 g/mol
Canonical SMILES	<chem>COC(CC=C)C(=O)O</chem>
InChI	InChI=1S/C6H10O3/c1-3-4-5(9-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
InChIKey	ZGDDOIZSMPRMIH-UHFFFAOYSA-N

Physical and Chemical Properties

Experimental data for the physical and chemical properties of **2-Methoxypent-4-enoic acid** are not readily available in the peer-reviewed literature. The following table summarizes computationally predicted data from the PubChem database and highlights the absence of experimental values.

Property	Predicted Value	Experimental Value
XLogP3	0.8	Not Available
Hydrogen Bond Donor Count	1	Not Available
Hydrogen Bond Acceptor Count	3	Not Available
Rotatable Bond Count	3	Not Available
Melting Point	Not Available	Not Available
Boiling Point	Not Available	Not Available
Solubility	Not Available	Not Available
pKa	Not Available	Not Available

Spectroscopic Data

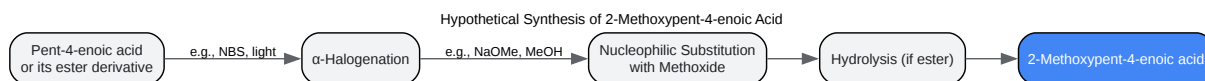
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Methoxypent-4-enoic acid** has been identified in public scientific databases. Researchers investigating this compound would need to perform these analyses to characterize it fully. A supplier, BLD Pharm, lists the compound and may possess analytical data such as NMR, HPLC, or LC-MS, which could be requested.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Methoxypent-4-enoic acid** is not documented in the available literature. However, general synthetic strategies for α -methoxy unsaturated carboxylic acids could potentially be adapted. One plausible approach could involve the α -methoxylation of a pent-4-enoic acid derivative.

Hypothetical Synthetic Workflow

This diagram illustrates a generalized, hypothetical workflow for the synthesis of **2-Methoxypent-4-enoic acid**, which would require empirical optimization.



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Caption: A potential, unverified synthetic route to **2-Methoxypent-4-enoic acid**.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity of **2-Methoxypent-4-enoic acid** or its involvement in any signaling pathways. Any investigation into its pharmacological properties would be novel research.

Conclusion and Future Directions

2-Methoxypent-4-enoic acid is a sparsely characterized compound. While its basic chemical identity is established, a significant data gap exists concerning its physical, chemical, and biological properties. This guide serves to consolidate the available computed data and to highlight the need for extensive experimental investigation. Future research should focus on:

- Empirical determination of physical properties such as melting point, boiling point, solubility, and pKa.
- Acquisition and interpretation of spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry).
- Development and optimization of a reliable synthetic protocol.
- Screening for biological activity to explore its potential in drug discovery and development.

This foundational work is essential for unlocking the potential applications of **2-Methoxypent-4-enoic acid** in various scientific and industrial fields.

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